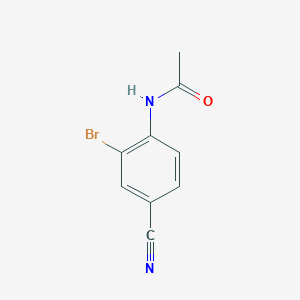

2'-Bromo-4'-cyanoacetanilide

CAS No.: 656834-86-5

Cat. No.: VC2002154

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 656834-86-5 |

|---|---|

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.07 g/mol |

| IUPAC Name | N-(2-bromo-4-cyanophenyl)acetamide |

| Standard InChI | InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | VLAXAYVYYHHRBJ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(C=C(C=C1)C#N)Br |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)C#N)Br |

Introduction

2'-Bromo-4'-cyanoacetanilide is an organic compound belonging to the class of substituted acetanilides. It is characterized by the presence of a bromine atom at the 2' position and a cyano group at the 4' position on the aromatic ring. This unique structural arrangement significantly influences its chemical properties and reactivity, making it a valuable intermediate in various fields, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 2'-Bromo-4'-cyanoacetanilide typically involves two main steps: bromination and cyano substitution. These reactions require careful control of conditions such as temperature, reaction time, and solvent choice to optimize yield and purity.

Common Synthetic Routes:

-

Cyanoacetylation of Substituted Anilines: This method involves reacting 4-bromoaniline with cyanoacetic acid or its esters under basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures.

-

Fusion Method: This involves reacting 4-bromoaniline with ethyl cyanoacetate without a solvent at high temperatures (70-100°C).

Applications and Biological Activity

2'-Bromo-4'-cyanoacetanilide is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including antimicrobial agents and anti-tubercular drugs. Its structural properties allow for modifications that enhance bioactivity.

Biological Activity Data:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Storage and Handling

2'-Bromo-4'-cyanoacetanilide should be stored at a temperature between 2 and 8 degrees Celsius to maintain its stability and prevent degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume